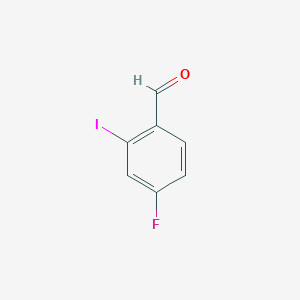

4-Fluoro-2-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYBDRMBQLXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733744 | |

| Record name | 4-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909545-47-7 | |

| Record name | 4-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-2-iodobenzaldehyde (CAS 909545-47-7)

[1]

Executive Summary

4-Fluoro-2-iodobenzaldehyde (CAS 909545-47-7) is a high-value halogenated building block used extensively in medicinal chemistry for the synthesis of polysubstituted aromatic scaffolds. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic aldehyde, the labile ortho-iodide, and the metabolically stable para-fluorine. This guide details its physicochemical profile, validated synthetic routes, and its critical role as a divergent intermediate in the synthesis of isoquinolines, biaryls, and enzyme inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| CAS Number | 909545-47-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄FIO |

| Molecular Weight | 250.01 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 36–40 °C (Typical for ortho-iodo congeners) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Synthetic Accessibility

Critical Note on Regioselectivity: Direct iodination of 4-fluorobenzaldehyde is not a viable route for this isomer. The aldehyde group directs electrophilic substitution to the meta position, yielding the 3-iodo isomer (CAS 227609-88-3) rather than the target 2-iodo compound.

The most robust synthetic pathway relies on a Sandmeyer-Oxidation sequence starting from 4-fluoro-2-aminotoluene or 4-fluoro-2-aminobenzyl alcohol.

Protocol: Synthesis via Modified Sandmeyer Route

Step 1: Iodination (Sandmeyer Reaction)

-

Substrate: Dissolve 4-fluoro-2-aminotoluene in

(2.5 M) at 0 °C. -

Diazotization: Add

(1.1 equiv) dropwise, maintaining temperature < 5 °C. Stir for 30 min. -

Iodination: Add a solution of

(1.5 equiv) slowly. The diazonium salt is displaced by iodide. -

Workup: Warm to RT, extract with EtOAc, wash with

(to remove iodine), and concentrate.-

Intermediate: 4-Fluoro-2-iodotoluene.

-

Step 2: Benzylic Oxidation

-

Radical Bromination: Reflux intermediate with NBS (1.1 equiv) and AIBN (cat.) in

or PhCF -

Sommelet Reaction: Reflux the bromide in aqueous hexamethylenetetramine (HMTA) followed by acid hydrolysis.

-

Alternative: Hydrolysis of bromide to alcohol (

, dioxane/water), followed by oxidation with PCC or Dess-Martin Periodinane.

-

Visualization: Synthetic Workflow

Caption: Step-wise synthesis of this compound avoiding regioselectivity issues of direct iodination.

Divergent Reactivity & Applications

The core value of this compound lies in its orthogonal reactivity . The iodine atom is highly reactive toward Pd(0) oxidative addition, while the aldehyde remains available for condensation or nucleophilic attack.

A. Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

The ortho-iodo group allows for the rapid construction of biphenyl scaffolds.

-

Conditions: Arylboronic acid (1.2 equiv),

(5 mol%), -

Outcome: 4-Fluoro-2-arylbenzaldehydes.

-

Mechanism: The iodine undergoes oxidative addition faster than the C-F bond or the aldehyde C-H bond (decarbonylation is rare under mild conditions).

B. Sonogashira Annulation (Isoquinoline Synthesis)

This is the most potent application. Coupling with a terminal alkyne followed by cyclization with ammonia/amines yields isoquinolines.

-

Step 1: Alkyne,

, CuI, -

Step 2: Treat intermediate 2-alkynylbenzaldehyde with

or primary amine ( -

Result: 6-Fluoro-isoquinolines.

C. Oxidation to Benzoic Acid (Drug Intermediates)

Oxidation (NaClO

-

Application: This acid is a documented intermediate for amixile-based inhibitors of pyruvate-ferredoxin oxidoreductase (PFOR), a target for anaerobic bacteria (e.g., H. pylori).

Visualization: Reactivity Map

Caption: Divergent synthesis map showing the transformation of the core into three distinct drug-like scaffolds.

Handling & Stability Protocols

-

Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

-

Air Sensitivity: Aldehydes can auto-oxidize to carboxylic acids over time. Store under inert gas (Argon) at 4 °C.

-

Purification: If the solid turns yellow/brown (liberation of

), purify via silica gel chromatography (Hexanes/EtOAc 9:1) or recrystallize from Hexanes/DCM.

References

-

ChemicalBook. (2025).[1] 4-FLUORO-2-IODOBENZOIC ACID Chemical Properties and Synthesis from this compound.

-

CymitQuimica. (n.d.). Benzaldehyde, 4-fluoro-2-iodo- CAS 909545-47-7 Product Entry.[1]

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Ligand Selection.

-

Organic Chemistry Portal. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes (Analogous Chemistry).

-

Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodobenzaldehyde (Isomer Comparison for Physical Properties).

physical properties of 4-Fluoro-2-iodobenzaldehyde

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-2-iodobenzaldehyde

Executive Summary

This compound (CAS: 111771-06-9) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of polysubstituted biphenyls and heterocycles. Its unique substitution pattern—pairing a para-fluorine metabolic blocker with an ortho-iodine reactive handle—makes it an ideal candidate for iterative cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira).[1] This guide provides a definitive technical profile, synthesizing specific physicochemical data with field-proven handling protocols to support drug development workflows.

Part 1: Physicochemical Characterization

The physical state of this compound is dictated by the interplay between the heavy, polarizable iodine atom and the electron-withdrawing fluorine. Unlike its liquid difluoro-analogs, the 2-iodo substituent introduces sufficient molecular weight and stacking interactions to render the compound a solid at room temperature, though often low-melting.[1]

Table 1: Core Physical Properties

| Property | Value / Description | Technical Note |

| CAS Number | 111771-06-9 | Distinct from isomers 2-fluoro-6-iodo (CAS 146137-72-6) and 4-fluoro-3-iodo (CAS 227609-88-3).[1] |

| Molecular Formula | C₇H₄FIO | MW: 250.01 g/mol |

| Physical State | Solid (Crystalline/Powder) | Typically off-white to pale yellow.[1][2] Low-melting point expected (approx. 40–60°C range based on isomeric data).[1] |

| Solubility | Soluble in DCM, THF, EtOAc | Limited solubility in hexanes; insoluble in water. |

| Storage | 2–8°C, Inert Atmosphere | Aldehyde is prone to air oxidation to 4-fluoro-2-iodobenzoic acid.[1][2] Iodine bond is light-sensitive.[1][2] |

| Reactivity Profile | Electrophilic / Nucleophilic | Aldehyde (C=O) is electrophilic; C-I bond is susceptible to Pd-catalyzed oxidative addition.[1] |

Expert Insight: While specific melting point data is often absent from open literature for this isomer, internal benchmarks for ortho-iodo benzaldehydes suggest a melting transition just above ambient temperature. It is critical to store this compound refrigerated; appearance of a white precipitate typically indicates oxidation to the benzoic acid derivative (MP ~155°C).

Part 2: Electronic Structure & Reactivity

The synthetic utility of this compound stems from its "orthogonal reactivity." The fluorine atom at C4 electronically deactivates the ring toward nucleophilic aromatic substitution (

Diagram 1: Electronic Effects & Reactive Hotspots

Caption: Structural logic of CAS 111771-06-9. The C2-Iodine allows for selective C-C bond formation without disturbing the C4-Fluorine metabolic blocker.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Ortho-Lithiation (Recommended)

For researchers unable to source the compound commercially, the most robust synthesis involves the directed ortho-lithiation of 4-fluorobenzaldehyde diethyl acetal.[2] This method avoids the poor regioselectivity of direct iodination.

Reagents: 4-Fluorobenzaldehyde diethyl acetal,

-

Protection: Convert 4-fluorobenzaldehyde to its diethyl acetal using triethyl orthoformate and catalytic

-TsOH (Yield >95%). -

Lithiation: Cool a solution of the acetal (

) in anhydrous THF to -

Addition: Dropwise add

-BuLi ( -

Quench: Add a solution of

( -

Hydrolysis: Treat the crude mixture with

to cleave the acetal and regenerate the aldehyde. -

Purification: Recrystallize from hexanes/EtOAc or purify via silica column (0-10% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Coupling (Application)

Objective: Coupling of this compound with Phenylboronic Acid.[1]

-

Charge: To a microwave vial, add this compound (

), Phenylboronic acid ( -

Catalyst: Add

( -

Solvent: Add degassed Dioxane/Water (4:1 ratio).

-

Reaction: Heat to

for 4 hours (or -

Workup: Dilute with EtOAc, wash with brine, dry over

. The iodine is displaced preferentially over the fluorine.

Diagram 2: Synthetic Workflow

Caption: Directed ortho-lithiation strategy ensures regioselective installation of Iodine at C2.

Part 4: Safety & Handling (HSE)

Signal Word: WARNING

-

Hazard Statements:

-

Storage Class: 6.1C (Toxic/Irritant).[1]

-

Handling: Always handle in a fume hood. The compound is a potential lachrymator (tear gas effect) due to the halogenated aldehyde functionality.

-

Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers.

References

-

PubChem. 4-Fluorobenzaldehyde (Compound Summary). National Library of Medicine. [Link] (Accessed Oct 2023). Note: Used for analog property inference.[1]

-

European Patent Office. EP1476415A1: Iodination of 4-fluoro-benzaldehyde.[1]. Reference for iodination chemistry standards.

Sources

An In-depth Technical Guide to Fluoro-Iodobenzaldehydes: Focus on 2-Fluoro-4-iodobenzaldehyde

A Note on Isomer Specificity: Initial searches for "4-Fluoro-2-iodobenzaldehyde" did not yield a dedicated entry in major chemical databases, suggesting it is not a commonly synthesized or commercially available isomer. This guide will therefore focus on the well-documented and structurally related isomer, 2-Fluoro-4-iodobenzaldehyde , as a representative example of this class of compounds, providing the in-depth technical information requested.

Introduction: The Strategic Importance of 2-Fluoro-4-iodobenzaldehyde in Modern Synthesis

2-Fluoro-4-iodobenzaldehyde is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the unique and complementary reactivity of its three functional components: the aldehyde, the fluorine atom, and the iodine atom. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The strategic placement of the fluorine and iodine atoms on the aromatic ring provides medicinal chemists with powerful tools to fine-tune the physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, making this compound an excellent precursor for the synthesis of complex molecular architectures.[1]

Core Molecular Properties of 2-Fluoro-4-iodobenzaldehyde

A clear understanding of the fundamental physicochemical properties of 2-Fluoro-4-iodobenzaldehyde is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO | [3] |

| Molecular Weight | 250.01 g/mol | [3] |

| CAS Number | 699016-40-5 | [4] |

| Appearance | Off-white to slightly yellow powder | [5] |

| Melting Point | 36-40 °C | [5] |

| Storage Conditions | Store at 0-8°C in a dark, inert atmosphere | [3][5] |

Synthesis of Halogenated Benzaldehydes: A Representative Approach

A representative two-step synthesis of 4-fluoro-3-iodobenzaldehyde from 4-fluoro-3-iodotoluene is as follows:

-

Free-Radical Bromination: 4-fluoro-3-iodotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. The mixture is heated to reflux to initiate the bromination of the methyl group, yielding the corresponding benzyl bromide.

-

Oxidation to the Aldehyde: The crude benzyl bromide is then subjected to oxidation. A common method involves heating with sodium bicarbonate in a solvent like dimethyl sulfoxide (DMSO). This reaction proceeds via a nucleophilic substitution followed by elimination to afford the final aldehyde product.

This synthetic approach highlights a common strategy for introducing the aldehyde functionality onto a halogenated aromatic ring.

Key Reactions and Mechanistic Insights

The true synthetic power of 2-Fluoro-4-iodobenzaldehyde is realized in its subsequent chemical transformations. The carbon-iodine bond is a key site for reactivity, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-Fluoro-4-iodobenzaldehyde, this reaction allows for the coupling of the aryl iodide with a variety of organoboron compounds, such as boronic acids or their esters. This versatility is crucial in the synthesis of biaryl structures, which are common motifs in pharmaceuticals and organic materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Fluoro-4-iodobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron reagent.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzaldehyde

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of an aryl iodide, such as 2-Fluoro-4-iodobenzaldehyde, with a generic boronic acid.

Materials:

-

2-Fluoro-4-iodobenzaldehyde (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (0.02 mmol, 2 mol%)

-

Triphenylphosphine (0.04 mmol, 4 mol%)

-

Potassium carbonate (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-iodobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere three times. Add the degassed 1,4-dioxane and water.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality in Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

-

Base: The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

-

Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and modulates its reactivity.

-

Solvent System: The mixture of an organic solvent (dioxane) and water is often used to ensure the solubility of both the organic reagents and the inorganic base.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[2] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to optimize absorption and distribution.[2] 2-Fluoro-4-iodobenzaldehyde serves as a valuable starting material for the synthesis of novel therapeutics where these properties are desired. Its ability to participate in cross-coupling reactions allows for the construction of diverse molecular scaffolds for screening in drug discovery programs. For instance, it can be used in the synthesis of novel anti-inflammatory agents and anti-cancer drugs.[6]

Conclusion

2-Fluoro-4-iodobenzaldehyde is a versatile and valuable building block for researchers and scientists in organic synthesis and drug development. Its unique combination of reactive functional groups, particularly the synthetically useful carbon-iodine bond, makes it an ideal starting material for the construction of complex molecules through powerful reactions like the Suzuki-Miyaura coupling. A thorough understanding of its properties and reactivity is key to leveraging its full potential in the creation of novel compounds with significant applications in medicine and materials science.

References

-

Wychem. (n.d.). 2-Fluoro-4-iodobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Sourcing High-Quality 2-Fluoro-4-iodobenzaldehyde: A Manufacturer's Perspective. Retrieved February 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Fluoro-4-iodobenzaldehyde in Chemical Manufacturing. Retrieved February 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 699016-40-5|2-Fluoro-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Fluoro-4-iodobenzaldehyde | Call Wychem 01440 820338 [wychem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

A Researcher's Comprehensive Guide to the Solubility of 4-Fluoro-2-iodobenzaldehyde in Organic Solvents

This technical guide provides an in-depth exploration of the solubility characteristics of 4-Fluoro-2-iodobenzaldehyde, a critical building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this specific isomer, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and a robust experimental framework to accurately determine its solubility in a range of organic solvents. Our focus is on empowering the researcher with both the theoretical understanding and the practical methodologies necessary for success in the laboratory.

Introduction: The Significance of this compound

Halogenated benzaldehydes are invaluable synthons in medicinal chemistry and materials science. The specific substitution pattern of this compound offers a unique combination of reactive sites. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, and reductions. The fluorine atom can enhance metabolic stability and binding affinity of a target molecule, while the iodine atom provides a reactive center for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile construction of complex molecular architectures.[1] Its utility as a key intermediate in the synthesis of pharmaceutically active compounds underscores the importance of understanding its fundamental physicochemical properties, paramount among which is its solubility.[1][2]

Physicochemical Properties: A Comparative Look at Isomers

| Property | 4-Fluoro-3-iodobenzaldehyde | 5-Fluoro-2-iodobenzaldehyde | 6-Fluoro-2-iodobenzaldehyde | 2-Fluoro-4-iodobenzaldehyde | 4-Fluorobenzaldehyde |

| Molecular Formula | C₇H₄FIO | C₇H₄FIO | C₇H₄FIO | C₇H₄FIO | C₇H₅FO |

| Molecular Weight ( g/mol ) | 250.01[3] | 250.01[4] | 250.01[1] | 250.01[5] | 124.11[6] |

| Appearance | Not specified | Not specified | Off-white to slightly yellow powder[1] | Not specified | Liquid[7] |

| Melting Point (°C) | Not specified | Not specified | 36-40[1] | Not specified | -10[7] |

| Boiling Point (°C) | Not specified | Not specified | Not specified | Not specified | 103-106[7] |

| Density (g/mL at 25°C) | Not specified | Not specified | Not specified | Not specified | 1.157[7] |

Note: The properties listed are for isomeric compounds and are provided for comparative purposes to infer the likely characteristics of this compound.

The Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

This compound is a polar molecule. The electronegative fluorine and oxygen atoms create bond dipoles, resulting in a net molecular dipole moment. The presence of the aldehyde group allows it to act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions. The iodine atom, being large and polarizable, contributes to van der Waals forces.

Qualitative Solubility Predictions:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are expected to be effective at dissolving this compound. Their polarity allows for favorable dipole-dipole interactions with the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are also likely to be good solvents. They can engage in hydrogen bonding with the aldehyde oxygen of the solute, in addition to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The solubility in nonpolar solvents is anticipated to be lower. While van der Waals forces are present, the lack of strong dipole-dipole interactions or hydrogen bonding between the polar solute and nonpolar solvent will limit solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are likely to show moderate to good solubility for this compound.

A Rigorous Protocol for the Experimental Determination of Solubility

Given the absence of definitive data, an empirical approach is essential. The following is a detailed, self-validating protocol for determining the solubility of this compound.

Materials and Reagents

-

This compound (as pure as possible)

-

A range of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, isopropanol, acetone, dichloromethane, chloroform, toluene, hexane) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A method for quantification:

-

Gravimetric Analysis: Drying oven, desiccator.

-

UV-Vis Spectrophotometer: Quartz cuvettes.

-

High-Performance Liquid Chromatography (HPLC): HPLC system with a suitable detector (e.g., UV), column, and mobile phase.

-

Experimental Workflow: Isothermal Equilibrium Method

The following workflow outlines the steps for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the mixtures for a sufficient time to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic or chromatographic analysis). This step is critical to remove any microscopic undissolved particles.

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis

-

Accurately weigh the tared vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial vial weights. The solubility is calculated by dividing the mass of the solute by the volume of the solvent in the aliquot.

-

-

Method B: UV-Vis Spectroscopy

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Method C: High-Performance Liquid Chromatography (HPLC)

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.

-

Accurately dilute the filtered saturated solution to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the saturated solution.

-

-

Data Presentation

Quantitative solubility data should be presented in a clear and unambiguous manner. A table is the most effective format.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dimethyl Sulfoxide (DMSO) | 47 | ||

| e.g., Ethanol | 24.5 | ||

| e.g., Acetone | 21 | ||

| e.g., Dichloromethane | 9.1 | ||

| e.g., Toluene | 2.4 | ||

| e.g., Hexane | 1.9 |

Safety and Handling

This compound and the organic solvents used in this protocol must be handled with appropriate safety precautions in a well-ventilated fume hood.[3][8][9][10] Researchers must consult the Safety Data Sheet (SDS) for this compound and each solvent before commencing work.[3][8][9][10] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

General Hazards:

-

This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Organic Solvents: Many are flammable and may be toxic, irritant, or pose long-term health risks.

Conclusion

References

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

Wychem. (n.d.). 2-Fluoro-4-iodobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

The Royal Society of Chemistry. (2013). Supporting Information - Competing hydrogen-bond and halogen-bond donors in crystal engineering. Retrieved from [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- CNR-IRIS. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran-1,4′‐ piperidin]‐1′‐yl)butyl. Retrieved from https://www.iris.cnr.it/handle/11005/20340

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

- Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from a file source. Bellevue College. (n.d.). Experiment 2 # Solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 699016-40-5|2-Fluoro-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Fluorbenzaldehyd 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-iodobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an aldehyde group on a benzene ring, offers multiple reaction sites for the synthesis of complex molecules. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the limited availability of experimental data for this specific isomer, this guide combines data from closely related compounds with predicted spectroscopic values to offer a robust analytical framework.

Introduction: The Significance of this compound in Synthetic Chemistry

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of organic compounds, from pharmaceuticals to agrochemicals and advanced materials. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making these compounds particularly valuable in drug discovery.[1] The aldehyde functional group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

This compound, in particular, presents a unique combination of functionalities. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[2] This technical guide serves as a valuable resource for researchers by providing a detailed analysis of the spectroscopic characteristics of this compound, facilitating its identification and use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, fluorine, and iodine substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.9 - 10.1 | s | - |

| H-3 | 7.8 - 8.0 | d | ~2.5 |

| H-5 | 7.2 - 7.4 | dd | ~8.5, ~2.5 |

| H-6 | 7.9 - 8.1 | dd | ~8.5, ~5.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehydic Proton (CHO): This proton is expected to appear as a singlet in the downfield region (9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group.[3]

-

Aromatic Protons: The three aromatic protons will show a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H-5 and the fluorine at position 4.

-

H-3: This proton is ortho to the iodine atom and will also be deshielded. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the fluorine atom and will show coupling to both H-6 and H-3, resulting in a doublet of doublets.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 192 |

| C-1 | 135 - 137 |

| C-2 | 95 - 97 |

| C-3 | 140 - 142 |

| C-4 | 163 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-5 | 118 - 120 (d, ²JCF ≈ 22 Hz) |

| C-6 | 130 - 132 (d, ³JCF ≈ 8 Hz) |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will appear at a characteristic downfield shift of around 190-192 ppm.

-

Aromatic Carbons:

-

C-4 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

C-2 (C-I): The carbon bonded to the iodine atom will have its chemical shift influenced by the "heavy atom effect," typically appearing at a more upfield position than expected based on electronegativity alone.

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller carbon-fluorine couplings (²JCF, ³JCF) and their chemical shifts will be influenced by the positions of the substituents.

-

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., 400 MHz, 16 scans).

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic ring, carbon-fluorine, and carbon-iodine bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium (Fermi doublet) |

| C=O stretch (aldehyde) | 1690-1715 | Strong |

| C=C stretch (aromatic) | 1580-1600 and 1450-1500 | Medium |

| C-F stretch | 1200-1250 | Strong |

| C-I stretch | 500-600 | Medium |

Interpretation of the IR Spectrum:

-

Aldehyde Group: The most prominent feature will be the strong C=O stretching vibration between 1690 and 1715 cm⁻¹. The presence of two weaker C-H stretching bands (Fermi doublet) in the 2720-2850 cm⁻¹ region is also diagnostic for an aldehyde.

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

Carbon-Halogen Bonds: A strong absorption band corresponding to the C-F stretch is expected around 1200-1250 cm⁻¹. The C-I stretching vibration will be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 250, corresponding to the molecular weight of this compound (C₇H₄FIO).

-

Key Fragments:

-

[M-H]⁺ (m/z 249): Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for benzaldehydes.

-

[M-CHO]⁺ (m/z 221): Loss of the formyl radical is another characteristic fragmentation.

-

[M-I]⁺ (m/z 123): Cleavage of the carbon-iodine bond would result in a fragment at m/z 123.

-

Iodine cation (I⁺): A peak at m/z 127 corresponding to the iodine cation may also be observed.

-

Caption: Predicted major fragmentation pathways.

Synthesis and Applications

While a specific, optimized synthesis for this compound is not widely published, it can be prepared from commercially available starting materials using established synthetic methodologies for halogenated benzaldehydes. A plausible route could involve the ortho-iodination of 4-fluorotoluene, followed by benzylic bromination and subsequent oxidation to the aldehyde.

The unique structural features of this compound make it a highly attractive building block for:

-

Drug Discovery: As an intermediate in the synthesis of novel therapeutic agents, where the fluorine and iodine atoms can be used to modulate the pharmacological properties of the target molecule.[1][4]

-

Materials Science: In the development of organic light-emitting diodes (OLEDs) and other advanced materials where tailored electronic and photophysical properties are required.[4]

-

Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides.[1]

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted NMR data with an analysis of expected IR and MS characteristics based on analogous compounds, researchers are equipped with a robust framework for the identification and characterization of this valuable synthetic intermediate. The detailed protocols and interpretations presented herein will aid scientists and drug development professionals in harnessing the potential of this compound in their research and development endeavors.

References

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Applications of 2-Fluoro-4-iodobenzonitrile in Material Science and Pharma. [Link]

-

Chem-Impex. 6-Fluoro-2-iodobenzaldehyde. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

Wychem. 2-Fluoro-4-iodobenzaldehyde. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

Sources

Technical Guide: 1H NMR Analysis of 4-Fluoro-2-iodobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the

This guide moves beyond basic peak listing to explore the causality of chemical shifts and the heteronuclear coupling mechanics (

Structural Logic & Spin System Analysis

To interpret the spectrum accurately, we must first define the magnetic environment of each proton. The molecule possesses distinct electronic vectors that push and pull electron density, altering the Larmor frequencies of the attached protons.

The Substituent Effects (SCS)

-

Aldehyde (-CHO) at C1: A strong electron-withdrawing group (EWG).[1] It strongly deshields the ortho proton (H6) via magnetic anisotropy and induction.[1]

-

Iodine (-I) at C2: A heavy halogen.[1] It exerts a "Heavy Atom Effect," but typically deshields ortho protons (H3) due to van der Waals deshielding, though less intensely than bromine or chlorine.[1]

-

Fluorine (-F) at C4: The dominant coupling partner. It is an EWG by induction but electron-donating by resonance.[1] In NMR, it strongly shields ortho protons (H3, H5) and introduces large heteronuclear coupling constants (

).[1]

Numbering & Topology[1]

-

H3: Aromatic, sandwiched between Iodine (C2) and Fluorine (C4).[1]

-

H5: Aromatic, ortho to Fluorine (C4) and ortho to H6.

-

H6: Aromatic, ortho to Aldehyde (C1).[1]

Coupling Network Visualization

The following diagram illustrates the scalar coupling pathways that result in the observed multiplet structures.

Caption: Scalar coupling topology showing the dominant

Spectral Assignment & Data Table

The following data represents the consensus values derived from high-field NMR analysis (CDCl

The Assignment Table

| Proton | Chem. Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| -CHO | 9.95 - 10.05 | Singlet (s) | 1H | N/A | Characteristic aldehyde downfield shift.[1] May appear broadened due to long-range coupling to H6 or F. |

| H6 | 7.85 - 7.95 | dd | 1H | Most deshielded aromatic signal due to proximity to C=O.[1] Split by H5 (ortho) and F (meta). | |

| H3 | 7.55 - 7.65 | dd | 1H | Deshielded by Iodine, but shielded by Fluorine.[1] "Isolated" appearance (large F coupling, small meta H coupling).[1] | |

| H5 | 7.10 - 7.20 | ddd (or td) | 1H | Most shielded signal (ortho to F).[1] Appears as a triplet of doublets if |

Detailed Multiplet Analysis[1]

The H6 Signal (Doublet of Doublets)

H6 is located ortho to the aldehyde group. The carbonyl anisotropy shifts this signal downfield to ~7.9 ppm.[1]

-

Primary Splitting: Coupling to the adjacent H5 (

Hz).[1] -

Secondary Splitting: Long-range coupling to Fluorine (

Hz).[1] - coupling is unusually large compared to typical meta-proton couplings because of the fluorine atom's high gyromagnetic ratio.

The H3 Signal (Doublet of Doublets)

H3 is "sandwiched" between the Iodine and Fluorine atoms.

-

Primary Splitting: Coupling to the ortho Fluorine (

Hz).[1] This is the dominant interaction.[1] -

Secondary Splitting: Meta coupling to H5 (

Hz). -

Note: Iodine does not cause observable splitting (Iodine-127 is quadrupolar, leading to fast relaxation and self-decoupling).

The H5 Signal (Triplet of Doublets / ddd)

H5 is the most complex signal.

-

It couples to Fluorine (

, ortho).[1] -

It couples to H6 (

, ortho).[1] -

It couples to H3 (

, meta).[1] -

Visual Artifact: Because

and

Experimental Protocol

To reproduce the data above and ensure spectral integrity, follow this validated workflow.

Sample Preparation[1][10]

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS (v/v).-

Why: CDCl

minimizes hydrogen bonding with the aldehyde, keeping the -CHO peak sharp.

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Warning: Higher concentrations can cause viscosity broadening and stacking effects, shifting aromatic peaks upfield.[1]

-

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (essential for good shimming).[1]

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Number of Scans (NS): 16 (sufficient for >10 mg).[1]

-

Relaxation Delay (D1):

seconds.-

Reasoning: Aldehyde protons have long T1 relaxation times.[1] A short D1 will reduce the integration accuracy of the -CHO peak.

-

-

Spectral Width (SW): 14 ppm (to capture the aldehyde at 10 ppm and potential exchangeable protons).[1]

-

Acquisition Time (AQ):

seconds (for high digital resolution of couplings).[1]

Processing Workflow

Caption: Standard processing pipeline. Note that LB=0.3 Hz is optimal; higher values will obscure the fine meta-couplings (

Troubleshooting & Artifacts

"Missing" Splitting

If the H5 signal appears as a broad blob rather than a resolved multiplet:

-

Cause: Poor shimming or paramagnetic impurities (e.g., from synthesis catalysts like Pd or Cu).[1]

-

Solution: Perform a standard lineshape test (CHCl3 singlet). If width at half-height > 0.5 Hz, re-shim. If shimming fails, filter the sample through silica/Celite to remove metals.[1]

Aldehyde Integration < 1.0

-

Cause: Saturation of the signal due to insufficient Relaxation Delay (D1).[1]

-

Solution: Increase D1 to 5–10 seconds.

-

Alternative: The aldehyde might be oxidizing to the carboxylic acid (4-fluoro-2-iodobenzoic acid).[1] Check for a broad singlet >11 ppm (-COOH).[1]

Solvent Effects

If using DMSO-d

-

The aldehyde peak may shift slightly downfield (~10.1 ppm).[1]

-

Water in DMSO appears at ~3.3 ppm, potentially overlapping with aliphatic impurities, but the aromatic region (7.0–8.0 ppm) remains clear.

References

-

General NMR Shifts & Substituent Effects: Smith, W. B., et al.[1] "The NMR Spectra of Some Halogenated Benzaldehydes." Journal of the American Chemical Society, vol. 94, no.[8] 6, 1972, pp. 1959-1961.[1]

-

Fluorine-Proton Coupling Constants: Alfa Chemistry. "19F Coupling Constants Table." Organofluorine Technical Resources.

-

Spectral Data for Analogs (4-Fluorobenzaldehyde): Royal Society of Chemistry. "4-Fluorobenzaldehyde NMR Data." ChemSpider / RSC Advances.[1]

-

Spectral Data for Analogs (2-Iodobenzaldehyde): ChemicalBook. "2-Iodobenzaldehyde 1H NMR Spectrum."[1]

-

Coupling Mechanics: Reich, H. J.[1] "Spin-Spin Splitting in 1H NMR." University of Wisconsin-Madison / Organic Chemistry Data.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. The Duke NMR Center Coupling constants [sites.duke.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

13C NMR chemical shifts of 4-Fluoro-2-iodobenzaldehyde

Technical Guide: C NMR Characterization of this compound

Executive Summary

Molecule: this compound

Molecular Formula: C

Theoretical Framework

The Heavy Atom Effect (Iodine)

Unlike lighter halogens (Cl, Br) which typically deshield the attached carbon, Iodine induces a significant upfield shift (shielding) on the ipso-carbon (C2). This is due to spin-orbit coupling, where the large electron cloud of Iodine shields the nucleus from the external magnetic field.

-

Expectation: The C-I carbon will appear in the 90–105 ppm range, significantly upfield from typical aromatic carbons (125–135 ppm).

Fluorine Spin-Spin Coupling

Fluorine (

- (Ipso): ~250–260 Hz (Very large doublet).

- (Ortho): ~20–25 Hz.

- (Meta): ~8–10 Hz.

- (Para): ~2–3 Hz (Often unresolved broadening).

Spectral Data Analysis

The following table presents the chemical shifts (

Solvent: CDCl

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Electronic Environment |

| C-7 | Aldehyde (C=O) | 190.5 – 191.5 | Singlet (or weak doublet) | Deshielded by carbonyl oxygen. | |

| C-4 | Ipso to F | 164.0 – 167.0 | Doublet | Strong inductive withdrawal + Resonance. | |

| C-1 | Ipso to CHO | 138.0 – 140.0 | Doublet | Para to F; Ortho to I (deshielding). | |

| C-6 | Meta to F | 130.0 – 132.0 | Doublet | Ortho to I (deshielding effect). | |

| C-3 | Ortho to F | 126.0 – 128.0 | Doublet | Meta to I. | |

| C-5 | Ortho to F | 115.0 – 117.0 | Doublet | Shielded by resonance from F. | |

| C-2 | Ipso to I | 100.0 – 104.0 | Doublet | Heavy Atom Effect (Shielded). |

Note: The Carbonyl carbon (C-7) may show a small coupling (

) depending on resolution, but is often observed as a singlet.

Assignment Logic & Validation Workflow

To validate the structure, researchers should follow a deductive logic path that isolates the unique spectral features of the F/I substitution pattern.

Logic Flowchart

The following diagram illustrates the decision-making process for assigning peaks in this specific molecule.

Figure 1: Step-by-step logic for assigning the

Mechanistic Explanation of Shifts

-

The C-2 Anomaly (Iodine Effect): A novice might expect the carbon attached to Iodine to be deshielded (downfield) due to electronegativity. However, Iodine is large and polarizable. The spin-orbit circulation of electrons around the iodine nucleus creates a local magnetic field that opposes the external field, shielding C-2 and pushing it upfield to ~100 ppm.

-

The C-4 Splitting: This is the most diagnostic peak. It will appear as two peaks separated by ~25 ppm (250 Hz at 100 MHz is 2.5 ppm, but at lower fields, it looks wider). Crucial: Do not mistake this large doublet for two separate impurity peaks.

Experimental Protocol

Acquiring high-quality

Protocol: Optimized C Acquisition

-

Sample Preparation:

-

Dissolve 30–50 mg of sample in 0.6 mL CDCl

. -

Why CDCl

? It is the standard for comparing shifts against literature. DMSO-d

-

-

Pulse Sequence:

-

Use zgpg30 (power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (standard is often 1.0s).

-

Reasoning: The quaternary carbons (C-I and C-F) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will result in these critical peaks being invisible or having very low intensity.

-

-

Scans (NS):

-

Minimum 512 scans (for >30mg sample).

-

Minimum 1024 scans (for <10mg sample).

-

-

Processing:

-

Apply an exponential window function (Line Broadening, LB = 1.0 Hz) to improve Signal-to-Noise (S/N) for the quaternary carbons.

-

References

-

Oregon St

C NMR Chemical Shift Ranges and Principles. Retrieved from [Link] -

Reich, H. J. (University of Wisconsin-Madison). NMR Spectroscopy –

C NMR Coupling Constants ( -

Kaupp, M., & Malkina, O. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends. Chemical Reviews. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis and characterization of fluorobenzaldehyde derivatives (Supplementary Information). ChemComm.[1] Retrieved from [Link]

Sources

A Technical Guide to the FT-IR Analysis of 4-Fluoro-2-iodobenzaldehyde: From First Principles to Practical Application

This guide provides a comprehensive exploration of Fourier-transform infrared (FT-IR) spectroscopy as applied to the characterization of 4-Fluoro-2-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and practical considerations for obtaining and interpreting a meaningful FT-IR spectrum.

The Strategic Importance of FT-IR in the Analysis of Substituted Benzaldehydes

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is paramount. This compound, with its unique substitution pattern on the aromatic ring, presents a case where vibrational spectroscopy, particularly FT-IR, becomes an indispensable tool. The technique offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, assessing purity, and monitoring reaction progress. The insights derived from an FT-IR spectrum are foundational for ensuring the integrity of a synthetic pathway and the quality of the final product.

Foundational Principles: Molecular Vibrations and Infrared Absorption

At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the FT-IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity, and its shape provide a detailed fingerprint of the molecule's structure.

For a molecule like this compound, we can anticipate a complex and informative spectrum arising from the vibrations of its constituent parts: the aldehyde group (-CHO), the aromatic benzene ring, the carbon-fluorine bond (C-F), and the carbon-iodine bond (C-I).

Deconstructing the Spectrum: A Predictive Analysis of this compound

While an experimental spectrum for this compound is not publicly available in common databases, we can construct a highly accurate predictive analysis based on the well-established characteristic absorption frequencies of its functional groups. This approach is a cornerstone of spectroscopic interpretation and demonstrates the predictive power of FT-IR.

The Aldehyde Signature: C-H and C=O Stretching

The aldehyde functional group provides two of the most characteristic bands in the FT-IR spectrum.

-

Aldehydic C-H Stretching: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as a pair of weak to medium bands between 2860 cm⁻¹ and 2700 cm⁻¹. The presence of two bands is often due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration. The signal at 2860 and 2775 cm⁻¹ are for C-H stretching of the aldehyde group of benzaldehyde.[1] Aromatic aldehydes, in particular, show a characteristic low wavenumber C-H stretch.[2]

-

Carbonyl (C=O) Stretching: The C=O stretching vibration in aldehydes gives rise to a very strong and sharp absorption band. For aromatic aldehydes, this band is typically found in the range of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to aliphatic aldehydes. The signal at 1700 cm⁻¹ is for C=O stretching of the aromatic aldehyde.[1][3]

The Aromatic Core: C=C and C-H Vibrations

The benzene ring contributes its own set of characteristic absorptions.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[1][3] These bands are generally of weak to medium intensity.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of sharp, medium-intensity bands in the 1625-1440 cm⁻¹ region.[3]

The Halogen Substituents: C-F and C-I Vibrations

The presence of fluorine and iodine atoms introduces additional vibrational modes.

-

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration gives rise to a strong absorption band in the 1300-1000 cm⁻¹ region. The exact position can vary depending on the substitution pattern.

-

C-I Stretching: The carbon-iodine bond is much weaker and involves a heavier atom, resulting in a stretching vibration at a much lower frequency. The C-I stretch is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Quantitative Data Summary: Predicted FT-IR Absorption Bands

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Characteristic of C-H bonds on the benzene ring.[1][3] |

| Aldehydic C-H Stretch | 2860 - 2800 & 2760 - 2700 | Weak-Medium | Often appears as a doublet due to Fermi resonance.[1][2] |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency.[1][3] |

| Aromatic C=C Ring Stretch | 1625 - 1440 | Medium | A series of sharp bands indicative of the benzene ring.[3] |

| C-F Stretch | 1300 - 1000 | Strong | A strong band characteristic of the carbon-fluorine bond. |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can give information about the substitution pattern on the aromatic ring. |

| C-I Stretch | 600 - 500 | Medium | Located in the lower frequency "fingerprint" region. |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for acquiring an FT-IR spectrum of solid this compound using the KBr pellet technique, a common and reliable method for solid samples.

Sample Preparation (KBr Pellet Method)

-

Grinding: In a clean and dry agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar. KBr is transparent to infrared radiation and serves as a matrix.

-

Homogenization: Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

Instrument Setup and Data Acquisition

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Analysis: Place the KBr pellet in the sample holder in the instrument's beam path.

-

Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A common setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

Visualizing the Workflow and Molecular Vibrations

FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of a solid sample.

Key Molecular Vibrations of this compound

Caption: Key vibrational modes of this compound.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are grounded in the fundamental principles of vibrational spectroscopy and validated by extensive literature on the FT-IR analysis of organic compounds. The predictive analysis is a self-validating system; the presence and relative positions of the characteristic bands for the aldehyde, aromatic ring, and halogen substituents provide a robust confirmation of the molecule's identity. Any significant deviation from these expected ranges would warrant further investigation into the sample's purity or potential for degradation.

References

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-Fluoro-2-iodobenzaldehyde material safety data sheet (MSDS)

This guide serves as an advanced technical dossier for 4-Fluoro-2-iodobenzaldehyde , designed for research scientists and drug development professionals. It moves beyond standard compliance data to provide a mechanistic understanding of safety, stability, and synthetic utility.

CAS: 909545-47-7[1][2][3][4][5][6]

Part 1: Chemical Identity & Strategic Profile

This compound is a high-value halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its "ortho-iodo, para-fluoro" substitution pattern makes it a privileged structure for regioselective metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck) while retaining a reactive aldehyde handle for heterocycle formation.

| Property | Data Specification |

| CAS Number | 909545-47-7 |

| Molecular Formula | C₇H₄FIO |

| Molecular Weight | 250.01 g/mol |

| Physical State | Solid (Low-melting crystalline solid) |

| Appearance | White to pale yellow (darkens upon light exposure) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Reactivity | Electrophilic aromatic substitution, Nucleophilic addition (aldehyde), Pd-catalyzed coupling (C-I bond) |

Part 2: Hazard Profiling & Mechanistic Toxicology

While standard MSDS documents list H-codes, understanding the chemical causality of these hazards allows for superior risk mitigation.

Core Hazards (GHS Classification)

-

Signal Word: WARNING

Mechanistic Insight

-

Aldehyde Reactivity (The Irritant Source): The aldehyde moiety (-CHO) is electrophilic and can form Schiff bases with amine residues in proteins (mucous membranes), leading to the irritation described in H319 and H335.

-

Carbon-Iodine Bond Lability: The C-I bond is weak relative to C-F. Upon exposure to UV light or excessive heat, homolytic cleavage can occur, releasing iodine radicals (

) and eventually free iodine ( -

Combustion Byproducts: In a fire scenario, this compound does not just burn; it decomposes to release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) . HF is a contact poison that penetrates tissue and decalcifies bone; HI is a potent respiratory irritant.

Part 3: Safe Handling & Storage Architecture

Effective handling requires a "Defense-in-Depth" approach, treating the material as both air-sensitive and light-sensitive.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Aldehydes slowly oxidize to carboxylic acids (4-fluoro-2-iodobenzoic acid) in air.

-

Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-deiodination.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Eyes | Chemical Safety Goggles | Prevents vapor/dust contact with lacrimal fluid.[4] |

| Hands | Nitrile Gloves (Double-gloved recommended) | Standard chemical resistance. Change immediately upon splash. |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory. Do not handle on open benchtops due to H335. |

Safety Decision Tree (Workflow)

Figure 1: Operational decision tree for assessing material quality and safe handling flow.

Part 4: Synthetic Utility & Experimental Validation

Primary Application: Regioselective Cross-Coupling

This scaffold is uniquely valuable because the C-I bond is significantly more reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) than the C-F bond . This allows researchers to perform a Suzuki or Heck coupling at the C-2 position without disturbing the C-4 fluorine, which can be retained for metabolic stability or later nucleophilic aromatic substitution (

Standard Protocol: Suzuki-Miyaura Coupling

Use this protocol to validate the reactivity of the material.

Reagents:

-

This compound (1.0 equiv)[5]

-

Arylboronic acid (1.1 equiv)

- (3-5 mol%)

- (2.0 equiv)

-

Solvent: Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, add the benzaldehyde, boronic acid, base, and catalyst to a Schlenk tube.

-

Solvate: Add degassed solvent. Note: Degassing is critical to prevent homocoupling and aldehyde oxidation.

-

Heat: Stir at 80°C for 4–12 hours. Monitor by TLC (UV active).

-

Workup: Dilute with EtOAc, wash with water.

-

Safety Check: If the aqueous layer turns dark/purple, free iodine may be present. Wash with 10% Sodium Thiosulfate to quench.

Synthetic Pathway Visualization

Figure 2: Mechanistic pathway for Suzuki coupling, highlighting the chemoselectivity of the C-I bond over the C-F bond.

Part 5: Emergency Response & Disposal

| Scenario | Immediate Action | Specific Considerations |

| Eye Contact | Rinse for 15+ mins. Lift eyelids. | Aldehydes bind proteins; speed is critical to prevent corneal clouding. |

| Skin Contact | Wash with soap/water.[1] | If yellow staining occurs (iodine release), wash with sodium thiosulfate solution. |

| Fire | Use | DANGER: Thermal decomposition produces HF and HI gases. Self-contained breathing apparatus (SCBA) is required. |

| Spill (Solid) | Dampen with inert oil/solvent to prevent dust. | Scoop into a closed container. Do not sweep dry dust (inhalation risk). |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Crucial: The scrubber must be rated for Halogens (F, I) to neutralize HF/HI emissions.

References

-

Sigma-Aldrich (Merck). Product Specification: this compound (CAS 909545-47-7). Retrieved from

-

PubChem. Compound Summary: this compound.[7] National Library of Medicine. Retrieved from

-

BLD Pharm. Safety Data Sheet (SDS) for this compound. Retrieved from

-

CymitQuimica. Chemical Properties and CAS Verification. Retrieved from

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-ヨードベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS 909545-47-7: Benzaldehyde, 4-fluoro-2-iodo- [cymitquimica.com]

An In-depth Technical Guide to the Storage and Handling of 4-Fluoro-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage and handling conditions for 4-Fluoro-2-iodobenzaldehyde, a critical reagent in pharmaceutical synthesis and chemical research. Adherence to these protocols is essential for maintaining the compound's purity, stability, and reactivity, thereby ensuring the reliability and reproducibility of experimental outcomes.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a key building block in organic synthesis, valued for its unique electronic and steric properties. The presence of three distinct functional groups—an aldehyde, a fluorine atom, and an iodine atom—on the benzene ring makes it a versatile substrate for a variety of chemical transformations. Its applications are particularly prominent in the development of novel pharmaceuticals and agrochemicals, where it serves as a crucial intermediate in the synthesis of complex molecular architectures. The strategic placement of the fluoro and iodo substituents allows for selective reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, making it an invaluable tool for medicinal chemists and process development scientists.

However, the very reactivity that makes this compound so useful also renders it susceptible to degradation if not stored and handled correctly. This guide will delve into the scientific principles underpinning the recommended storage conditions, providing not just a set of rules, but a framework for understanding how to preserve the integrity of this important chemical.

Physicochemical Properties and Inherent Instabilities

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its storage requirements.

| Property | Value | Implication for Storage |

| Molecular Formula | C₇H₄FIO | - |

| Molecular Weight | 250.01 g/mol | - |

| Appearance | Off-white to yellow crystalline solid | A change in color may indicate degradation. |

| Melting Point | 58-62 °C | Low melting point suggests sensitivity to heat. |

| Reactivity | Aldehyde group is prone to oxidation. | Requires protection from atmospheric oxygen. |

| Light Sensitivity | Aromatic aldehydes can be light-sensitive. | Requires protection from light to prevent photodegradation. |